Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride

Description

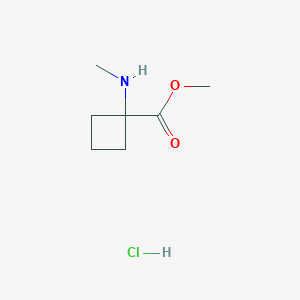

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (CAS: 1247180-93-3) is a cyclobutane-derived compound featuring a methyl ester group and a methylamino substituent on the cyclobutane ring. Its molecular formula is C₇H₁₃NO₂·HCl, with a molar mass of 143.18 g/mol . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, as evidenced by its role in synthesizing complex molecules such as 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide (m/z 658 [M+H]⁺) . Its synthetic utility is attributed to its strained cyclobutane ring, which influences reactivity and binding affinity in drug candidates.

Properties

IUPAC Name |

methyl 1-(methylamino)cyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-8-7(4-3-5-7)6(9)10-2;/h8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPVUBJLTLUDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation and Functionalization

- The cyclobutane ring is usually constructed via cyclization reactions using suitable precursors such as substituted alkenes or dihalides, often under controlled thermal or photochemical conditions. This step establishes the strained four-membered ring scaffold essential for subsequent modifications.

Introduction of the Methylamino Group

- Amination is achieved by nucleophilic substitution or reductive amination techniques. A common approach involves treating a cyclobutanecarboxylate intermediate bearing a leaving group (e.g., halide or tosylate) with methylamine or methylamino reagents under mild to moderate temperatures.

- The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or ethyl acetate to facilitate nucleophilic attack while maintaining selectivity.

Esterification to Form the Methyl Ester

- The carboxyl group is esterified to the methyl ester either by direct esterification of the acid with methanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or by transesterification methods.

- Alternatively, this compound can be isolated directly if the starting material is a methyl ester derivative, avoiding additional esterification steps.

Formation of the Hydrochloride Salt

- The hydrochloride salt is prepared by treating the free base form with hydrogen chloride gas or aqueous hydrochloric acid, typically in an organic solvent such as ethyl acetate or dichloromethane, to improve stability, crystallinity, and handling properties.

Detailed Experimental Parameters and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclobutane ring formation | Cyclization of suitable precursors | Varies | 50–120 °C | 70–85 | Reaction time and catalyst dependent |

| Amination | Methylamine or methylamino reagent | DMF, ethyl acetate | Room temperature to 60 °C | 75–90 | Controlled stoichiometry critical |

| Esterification | Methanol + acid catalyst | Methanol | Reflux (65 °C) | 80–95 | Acid catalyst choice affects purity |

| Hydrochloride salt formation | HCl gas or aqueous HCl | Ethyl acetate | Room temperature | Quantitative | Ensures salt formation and stability |

Yields are indicative and depend on reaction scale, purity of reagents, and process optimization.

Analytical Techniques for Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $$^{1}H$$-NMR and $$^{13}C$$-NMR confirm the presence of methylamino, cyclobutane ring protons, and methyl ester groups. Chemical shifts for methylamino protons typically appear around δ 2.2–3.0 ppm, while cyclobutane ring protons resonate between δ 1.5–2.5 ppm.

- Mass Spectrometry (MS): Confirms molecular weight and purity; expected molecular ion peaks correspond to the protonated molecule $$[M+H]^+$$.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and monitoring reaction progress, with retention times optimized based on solvent systems and column types.

- Infrared (IR) Spectroscopy: Identifies characteristic ester carbonyl (C=O) stretch near 1730 cm$$^{-1}$$ and amine N–H stretches around 3300–3500 cm$$^{-1}$$.

Research Findings and Optimization Strategies

- Reaction Control: Precise stoichiometric control and temperature regulation are crucial to minimize side reactions such as ring-opening or over-alkylation of the amino group.

- Solvent Choice: Polar aprotic solvents improve nucleophilic substitution efficiency during amination, while protic solvents favor esterification.

- Purification: Crystallization from ethyl acetate or recrystallization under reduced pressure enhances product purity and yield.

- Scale-Up Considerations: Continuous flow chemistry has been explored to enhance scalability and reproducibility of the synthesis, allowing better heat and mass transfer compared to batch processes.

Comparative Data Table: Preparation Methods Summary

| Aspect | Batch Synthesis | Continuous Flow Synthesis | Notes |

|---|---|---|---|

| Reaction Control | Manual, stepwise | Automated, real-time monitoring | Flow enhances reproducibility |

| Yield | 75–90% | Comparable or improved | Flow reduces side reactions |

| Scalability | Limited by batch size | Easily scalable | Flow preferred for industrial scale |

| Purification | Crystallization, filtration | Inline purification possible | Flow allows continuous purification |

| Reaction Time | Hours to days | Minutes to hours | Flow accelerates reactions |

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines and other reduced derivatives.

Substitution: The compound can undergo substitution reactions where the methylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed:

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential: The compound has shown promise in the treatment of various cancers, including acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and melanoma. It acts as an inhibitor of specific molecular targets involved in cancer progression, making it a candidate for further drug development .

- Mechanism of Action: Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride interacts with enzymes and receptors, modulating their activity. This interaction can influence cellular processes such as metabolic pathways and enzyme-substrate interactions .

2. Organic Synthesis

- Building Block: This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows researchers to explore various reaction mechanisms and create derivatives with tailored properties .

- Reactivity Profile: It undergoes several types of reactions, including oxidation, reduction, and substitution, making it useful for generating diverse chemical entities .

3. Biological Research

- Enzyme Studies: The compound is employed in studying enzyme-substrate interactions, providing insights into metabolic pathways and the role of specific enzymes in biological systems .

- Pharmacokinetic Studies: Research has focused on the pharmacokinetic profiles of similar compounds to understand absorption, distribution, metabolism, and excretion (ADME) properties relevant to drug development .

Case Study 1: Cancer Treatment

A study investigated the efficacy of this compound in inhibiting tumor growth in animal models of AML. The results indicated significant reductions in tumor size compared to control groups, suggesting potential for therapeutic use .

Case Study 2: Enzyme Interaction

Research on enzyme interaction revealed that this compound can act as both a substrate and inhibitor for specific enzymes involved in metabolic pathways. This dual role enhances its utility in biochemical research .

Mechanism of Action

The mechanism of action of Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in various biochemical pathways. Its unique structure allows it to bind to enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Ethyl 1-Aminocyclobutanecarboxylate Hydrochloride

Molecular Formula: C₈H₁₄ClNO₂ (calculated molar mass: 191.64 g/mol) Key Differences:

- Substituent Variation: Replaces the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃) and lacks the methylamino group, instead featuring a primary amine .

- Synthetic Applications: Used in peptide mimetics and kinase inhibitors due to its amino-cyclobutane scaffold .

Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride

Molecular Formula: C₈H₁₅NO₂·HCl (calculated molar mass: 179.64 g/mol) Key Differences:

- Ring Size: Cyclopentane (5-membered) vs. cyclobutane (4-membered).

- Stereochemical Effects : The cyclopentane ring allows for greater conformational flexibility, which may influence binding interactions in drug-receptor complexes.

Yohimbine Hydrochloride

Molecular Formula : C₂₁H₂₆N₂O₃·HCl (molar mass: 390.90 g/mol)

Key Differences :

- Structural Complexity : Contains a yohimban skeleton with fused aromatic rings, unlike the simpler cyclobutane scaffold.

- Pharmacological Role: Acts as an α₂-adrenergic receptor antagonist, whereas methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is a synthetic intermediate without direct therapeutic activity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Performance: this compound demonstrates high reactivity in coupling reactions (e.g., LCMS m/z 411 [M+H]⁺ in Reference Example 85 ), outperforming bulkier analogs like the cyclopentane derivative due to its strained ring.

- Stability : The cyclobutane ring’s strain increases susceptibility to ring-opening reactions compared to cyclopentane analogs, necessitating careful handling in synthesis .

Biological Activity

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride, with the molecular formula , is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological studies. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

The compound is synthesized through the reaction of cyclobutanecarboxylic acid with methylamine, typically under controlled conditions to yield the hydrochloride salt. The synthesis involves careful selection of solvents and catalysts to optimize yield and purity. The unique cyclobutane ring structure combined with the methylamino group contributes to its distinct chemical reactivity.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It can act as both a substrate and an inhibitor in various biochemical pathways, influencing cellular processes such as metabolic pathways and enzyme-substrate interactions .

Enzyme Inhibition

Research indicates that this compound may inhibit certain enzymes, which can be pivotal in therapeutic applications. For instance, it has been explored for its potential to inhibit transporters involved in phosphate metabolism, which is relevant for conditions like hyperphosphatemia and chronic kidney disease .

Pharmacological Studies

In pharmacological studies, this compound has shown promise in modulating the activity of various biological targets. Its structural features allow it to bind effectively to these targets, potentially leading to therapeutic effects against diseases characterized by dysregulated metabolic pathways.

Case Studies

- Inhibition of Phosphate Transporters : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on NaPi-IIb transporters. This inhibition could be leveraged for treating hyperphosphatemia and related disorders .

- Cancer Research : The compound's structural analogs have been investigated for their efficacy in cancer treatment. For example, modifications on the cyclobutane ring have shown enhanced potency against various cancer cell lines, indicating a potential role in oncology .

Data Table: Comparison of Biological Activity

Q & A

Q. What are the established synthetic routes for Methyl 1-(Methylamino)cyclobutanecarboxylate hydrochloride, and what yields are typically achieved?

A common synthetic route involves dissolving the compound in ethyl acetate and reacting it with stoichiometric equivalents of 4-toluenesulfonate monohydrate under reduced pressure. After concentration and filtration, the product is obtained with a yield of ~80% . Key steps include solvent selection (ethyl acetate for solubility and ease of removal) and precise stoichiometry to minimize side reactions. The procedure is scalable, though purification via filtration is critical to isolate the hydrochloride salt effectively.

Q. Which spectroscopic methods are used to characterize this compound, and what spectral markers confirm its structure?

1H-NMR in DMSO-d6 is a primary method for characterization. Key peaks include:

- δ 9.10 (2H, brs) : Broad singlet indicative of amine protons.

- δ 3.82 (3H, s) : Methyl ester group.

- δ 2.56–2.31 (7H, m) : Cyclobutane and methylamino protons.

- δ 2.29 (3H, s) : Aromatic methyl group from the toluenesulfonate counterion .

Complementary techniques like mass spectrometry (for molecular ion confirmation) and IR (to verify ester and amine functional groups) are recommended for full structural validation.

Q. What are the recommended storage conditions and stability considerations for this compound?

While direct stability data for this compound is limited, analogous cyclobutane derivatives (e.g., cis-3-amino-1-methylcyclobutan-1-ol hydrochloride) suggest storage at room temperature in a desiccator to prevent hygroscopic degradation . Avoid prolonged exposure to light or moisture, as ester and amine groups may hydrolyze under acidic or humid conditions.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity in multi-gram scales?

Optimization strategies include:

- Solvent Screening : Testing polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.

- Catalysis : Exploring mild bases (e.g., triethylamine) to stabilize intermediates and reduce byproducts.

- Purification : Implementing recrystallization or column chromatography instead of filtration for higher purity .

Yield improvements may also arise from controlled temperature during concentration to prevent decomposition.

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for cyclobutane derivatives like this compound?

Contradictions often arise from conformational rigidity or diastereomeric impurities. Solutions include:

- Variable Temperature NMR : To assess dynamic effects in the cyclobutane ring.

- Chiral Chromatography : To separate enantiomers if stereochemical impurities are suspected.

- Computational Modeling : DFT calculations (e.g., using Gaussian) to predict NMR shifts and compare with experimental data .

Q. What mechanistic insights govern the reactivity of the cyclobutane ring in this compound under basic or acidic conditions?

The strained cyclobutane ring is prone to ring-opening under strong acidic or basic conditions. For example:

- Acidic Hydrolysis : Protonation of the ester carbonyl followed by nucleophilic attack on the cyclobutane.

- Basic Conditions : Deprotonation of the methylamino group may lead to ring expansion or fragmentation.

Controlled studies using pH-adjusted media and monitoring via LC-MS are advised to track degradation pathways .

Q. How does the methylamino group influence the compound’s physicochemical properties compared to unsubstituted cyclobutane analogs?

The methylamino group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, water). It also introduces a basic site (pKa ~8–9), affecting protonation states in biological assays. Comparative studies with analogs (e.g., 1-aminocyclobutanecarboxylate esters) show that methylation reduces hydrogen-bonding capacity, impacting crystal packing and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.